Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer
Overview
Description
Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer: is an organometallic compound with the chemical formula C16H36Cl6P2Pd2 . It is widely used as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction . This compound is known for its stability and effectiveness in facilitating carbon-carbon bond formation.
Mechanism of Action
is a chemical compound with the molecular formula C16H36Cl6P2Pd2 . It is often used as a catalyst in chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds between two different types of organic compounds.
The compound appears as a light yellow to amber to dark green powder or crystal . It has a melting point of 222 °C (dec.) . The compound is considered hazardous and can cause severe skin burns and eye damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer is typically synthesized by reacting palladium(II) chloride with di-tert-butylphosphine in the presence of a chloride source. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form lower oxidation state palladium species.
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of excess ligand and a suitable solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while substitution reactions can produce a variety of palladium-phosphine complexes .
Scientific Research Applications
Chemistry: Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer is extensively used as a catalyst in organic synthesis. It is particularly effective in facilitating cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is used to form carbon-carbon bonds between aryl halides and boronic acids .
Biology and Medicine: In biological and medicinal research, this compound is used to synthesize complex organic molecules, including potential pharmaceutical agents. Its ability to catalyze carbon-carbon bond formation makes it valuable in the development of new drugs .
Industry: In industrial applications, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its catalytic properties are harnessed to improve the efficiency and selectivity of various chemical processes .
Comparison with Similar Compounds
- Dichlorobis(chlorodi-tert-butylphosphine)palladium(II)
- Dichlorobis(di-tert-butylphenylphosphine)palladium(II)
- Dichlorobis(tri-o-tolylphosphine)palladium(II)
Uniqueness: Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer is unique due to its specific ligand environment, which provides stability and enhances its catalytic activity. The presence of di-tert-butylphosphine ligands makes it particularly effective in cross-coupling reactions, offering high selectivity and yield .
Properties
IUPAC Name |
ditert-butyl(chloro)phosphane;palladium(2+);tetrachloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H18ClP.4ClH.2Pd/c2*1-7(2,3)10(9)8(4,5)6;;;;;;/h2*1-6H3;4*1H;;/q;;;;;;2*+2/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIMMSLZDJFGSV-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)Cl.CC(C)(C)P(C(C)(C)C)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2].[Pd+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36Cl6P2Pd2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693731 | |
Record name | Palladium(2+) chloride--di-tert-butylphosphinous chloride (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
716.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
386706-33-8 | |
Record name | Palladium(2+) chloride--di-tert-butylphosphinous chloride (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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